molecular formula C12H25NO3Si B8619300 Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate

Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate

Cat. No.: B8619300
M. Wt: 259.42 g/mol
InChI Key: JSPTYFYXVHYTLP-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a pyrrolidine ring and a tert-butyl-dimethyl-silanyloxy group, which contribute to its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection: The hydroxyl group on the pyrrolidine ring is protected using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Key factors include precise temperature control, efficient mixing, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, replacing the tert-butyl-dimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the silyl group.

Scientific Research Applications

Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to enzymes or receptors, influencing biochemical pathways. The tert-butyl-dimethylsilyl group can be cleaved under specific conditions, releasing the active pyrrolidine derivative that exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-2-carboxylic acid: Lacks the methyl ester group.

    (2S,4R)-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-2-carboxylic acid ethyl ester: Contains an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its chiral nature and the presence of the silyl protecting group make it a valuable intermediate in asymmetric synthesis.

Properties

Molecular Formula

C12H25NO3Si

Molecular Weight

259.42 g/mol

IUPAC Name

methyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-2-carboxylate

InChI

InChI=1S/C12H25NO3Si/c1-12(2,3)17(5,6)16-9-7-10(13-8-9)11(14)15-4/h9-10,13H,7-8H2,1-6H3/t9-,10+/m1/s1

InChI Key

JSPTYFYXVHYTLP-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](NC1)C(=O)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(NC1)C(=O)OC

Origin of Product

United States

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